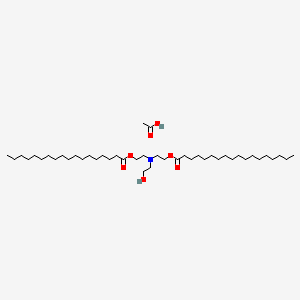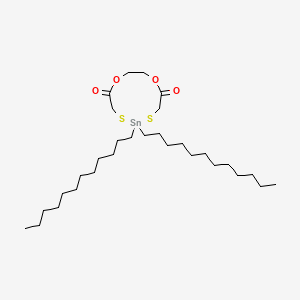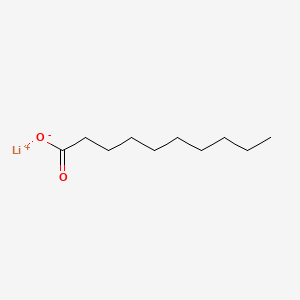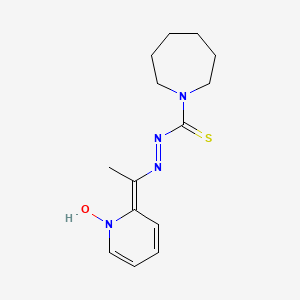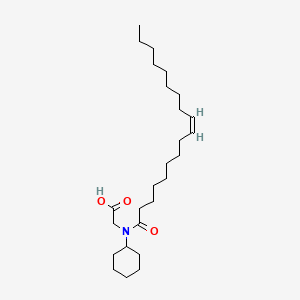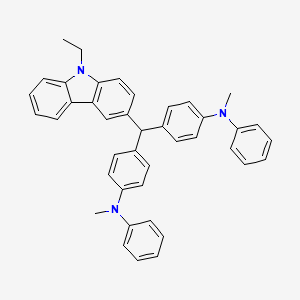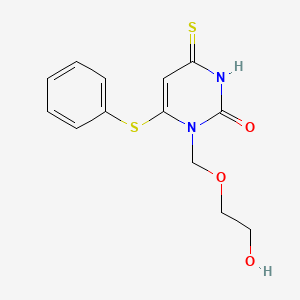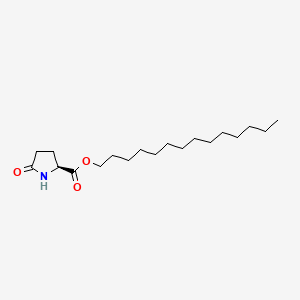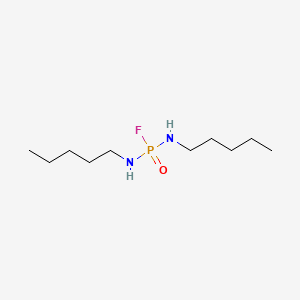
N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-Aminoethyl)dodecylamino]ethyl]glycine is a chemical compound with the molecular formula C18H39N3O2 and a molecular weight of 329.52 g/mol . This compound is known for its unique structure, which includes a glycine backbone with an aminoethyl and dodecylamino substituent. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine typically involves the reaction of glycine with 2-aminoethyl and dodecylamino groups under specific conditions. The synthetic route may include the following steps:
Reaction of Glycine with 2-Aminoethyl Group: Glycine is reacted with an appropriate reagent to introduce the 2-aminoethyl group.
Introduction of Dodecylamino Group: The intermediate product is then reacted with a dodecylamine to introduce the dodecylamino group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or metal hydrides.
Substitution: The amino and dodecylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine involves its interaction with specific molecular targets. The aminoethyl and dodecylamino groups allow it to interact with various biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine can be compared with other similar compounds, such as:
N-[2-[(2-aminoethyl)octylamino]ethyl]glycine: Similar structure but with an octyl group instead of a dodecyl group.
N-[2-[(2-aminoethyl)hexylamino]ethyl]glycine: Contains a hexyl group instead of a dodecyl group.
N-[2-[(2-aminoethyl)butylamino]ethyl]glycine: Features a butyl group instead of a dodecyl group.
The uniqueness of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine lies in its longer dodecyl chain, which can influence its chemical properties and interactions .
Propiedades
Número CAS |
93839-33-9 |
|---|---|
Fórmula molecular |
C18H39N3O2 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
2-[2-[2-aminoethyl(dodecyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21(15-12-19)16-13-20-17-18(22)23/h20H,2-17,19H2,1H3,(H,22,23) |
Clave InChI |
YIRFYEDJJRGBKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCN)CCNCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



